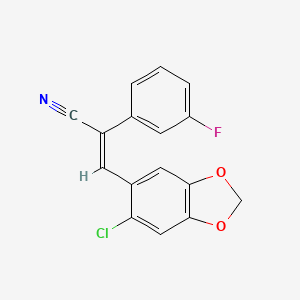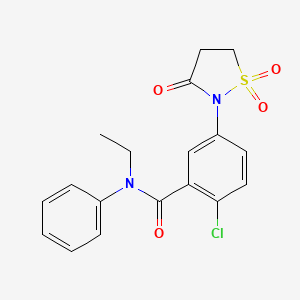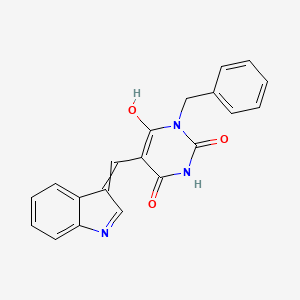![molecular formula C18H13Cl3O3 B4980552 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-coumarin, is a fluorescent probe molecule that has gained significant attention in the field of chemical biology due to its unique properties. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules.
Mécanisme D'action
The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, allowing for bioorthogonal labeling of biomolecules.
Biochemical and Physiological Effects:
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms. This compound is used solely for research purposes and has no therapeutic uses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen in lab experiments is its high specificity and rapid reaction rate. This compound allows for bioorthogonal labeling of biomolecules, which is highly useful in the field of chemical biology. However, one limitation of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is its cost. This compound is relatively expensive, which may limit its use in some lab experiments.
Orientations Futures
In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications. One potential future direction is its use in the development of new imaging techniques. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may also be used in the development of new therapies for diseases, such as cancer. Additionally, new methods for synthesizing 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be developed to reduce the cost of this compound, making it more accessible for lab experiments.
Conclusion:
In conclusion, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is a fluorescent probe molecule that has gained significant attention in the field of chemical biology. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms and has advantages and limitations for lab experiments. In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications, including the development of new imaging techniques and therapies for diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves a three-step process. The first step involves the synthesis of 7-hydroxycoumarin, which is achieved by the reaction of resorcinol with ethyl acetoacetate in the presence of a base. The second step involves the synthesis of 6-chloro-7-hydroxycoumarin by the reaction of 7-hydroxycoumarin with thionyl chloride and phosphorus pentachloride. The final step involves the reaction of 6-chloro-7-hydroxycoumarin with 2,6-dichlorobenzyl alcohol in the presence of a base to yield 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen.
Applications De Recherche Scientifique
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. This compound is used in the field of chemical biology to label biomolecules with fluorescent probes. The DBCO group of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen reacts with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, making 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen an ideal reagent for bioorthogonal labeling.
Propriétés
IUPAC Name |
6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3O3/c1-2-10-6-18(22)24-16-8-17(15(21)7-11(10)16)23-9-12-13(19)4-3-5-14(12)20/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMTYYPUJVQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)
![ethyl 4-(4-chlorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4980482.png)


![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)

![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)